molecular formula C36H46BaN10O16P2 B1144239 Bucladesine barium CAS No. 18837-96-2

Bucladesine barium

Cat. No.: B1144239
CAS No.: 18837-96-2
M. Wt: 1074.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Bucladesine barium is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bucladesine barium can be synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride, followed by the addition of barium chloride to form the barium salt. The reaction typically involves the use of an organic solvent such as dimethylformamide and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification of cyclic adenosine monophosphate with butyric anhydride under controlled conditions. The reaction mixture is then treated with barium chloride to precipitate the barium salt, which is subsequently purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bucladesine barium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bucladesine barium is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses. Its applications include:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Facilitates studies on cell signaling pathways and cellular responses.

    Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and morphine withdrawal syndrome.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays

Mechanism of Action

Bucladesine barium exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase A. This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes such as gene expression, cell growth, and differentiation. The compound’s primary molecular targets include protein kinase A and phosphodiesterases .

Comparison with Similar Compounds

Similar Compounds

  • Cyclic adenosine monophosphate
  • Dibutyryl cyclic adenosine monophosphate
  • 8-Bromo cyclic adenosine monophosphate

Uniqueness

Bucladesine barium is unique due to its enhanced cell permeability and stability compared to other cyclic adenosine monophosphate analogs. This makes it particularly useful in experimental settings where efficient cellular uptake and prolonged activity are required .

Properties

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;barium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H24N5O8P.Ba/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRJEVOMCAWIMW-NGVPHMJWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46BaN10O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18837-96-2
Record name Bucladesine barium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018837962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUCLADESINE BARIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZC4ZS8T1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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